molecular formula C12H13Cl2N3O2 B13489208 tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate

tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate

Cat. No.: B13489208
M. Wt: 302.15 g/mol
InChI Key: RUVSHRJHPCAUFP-UHFFFAOYSA-N
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Description

This compound is a dichlorinated pyrrolo[3,2-d]pyrimidine derivative featuring a tert-butyl acetate ester at position 4. Its molecular formula is C₁₁H₁₁Cl₂N₃O₂, with a molecular weight of 288.14 g/mol and CAS numbers 1038588-24-7 and 1402148-73-5 . The pyrrolo[3,2-d]pyrimidine core is a bicyclic heteroaromatic system fused at positions 3 and 2 of the pyrimidine and pyrrole rings, respectively. The dichloro substitution at positions 2 and 4 enhances electrophilicity, making the compound reactive toward nucleophilic substitution, while the tert-butyl ester group provides steric protection and modulates lipophilicity. This structure is commonly employed as an intermediate in medicinal chemistry, particularly for kinase inhibitors .

Properties

Molecular Formula

C12H13Cl2N3O2

Molecular Weight

302.15 g/mol

IUPAC Name

tert-butyl 2-(2,4-dichloropyrrolo[3,2-d]pyrimidin-5-yl)acetate

InChI

InChI=1S/C12H13Cl2N3O2/c1-12(2,3)19-8(18)6-17-5-4-7-9(17)10(13)16-11(14)15-7/h4-5H,6H2,1-3H3

InChI Key

RUVSHRJHPCAUFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C1C(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate typically involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties
tert-Butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate Pyrrolo[3,2-d]pyrimidine 2,4-Cl; tert-butyl acetate 288.14 Kinase inhibitor intermediate
Baricitinib Impurity 38 Pyrrolo[2,3-d]pyrimidine 4-Cl; tert-butyl carboxylate 253.68 Synthetic impurity in JAK inhibitors
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate Pyrimidine 4-Cl; 2-SCH₃; ethyl acetate 246.71 Nucleophilic substitution reactions
2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic Acid Pyrrolo[3,2-d]pyrimidine 2,4-OH; acetic acid 178.18 Polar intermediate for hydrophilic drugs
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Pyrrolo[3,4-d]pyrimidine 2,4-Cl; tert-butyl carboxylate 290.14 Structural isomer for scaffold screening

Research Implications

  • Electrophilicity and Reactivity: Dichloro-substituted derivatives (e.g., the target compound) exhibit higher reactivity in Suzuki-Miyaura couplings compared to mono-chloro analogs .
  • Biological Activity : Pyrrolo[3,2-d]pyrimidines are preferred in kinase inhibitors due to their planar structure, which facilitates ATP-binding pocket interactions. Positional isomers (e.g., [2,3-d] or [3,4-d] cores) may show reduced potency .
  • Metabolic Stability : tert-Butyl esters enhance stability against esterases compared to ethyl esters, prolonging half-life in vivo .

Biological Activity

Tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies focusing on its efficacy as an anticancer agent and other biological effects.

  • Molecular Formula : C₁₁H₁₃Cl₂N₃O₂
  • Molecular Weight : 290.15 g/mol
  • CAS Number : 903129-71-5

Research indicates that compounds related to pyrrolo[3,2-d]pyrimidines exhibit various biological activities, primarily through inhibition of specific enzymes and pathways involved in cancer proliferation and metastasis. The compound has been shown to inhibit focal adhesion kinase (FAK) and Pyk2, which play critical roles in cellular signaling related to tumor growth and invasion .

Enzyme Inhibition

  • FAK and Pyk2 Inhibition : These kinases are involved in cell motility and survival; their inhibition can lead to reduced tumor growth and metastasis.
  • Antifolate Activity : Similar compounds have demonstrated antifolate properties by inhibiting enzymes such as GARFTase and AICARFTase, crucial for purine nucleotide biosynthesis .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies:

Activity Description
Antitumor Effects Inhibits proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Enzyme Inhibition Targets specific metabolic pathways crucial for tumor cell survival .
Antiparasitic Potential Related compounds show efficacy against T. cruzi and L. donovani, indicating broader biological activity .

Study 1: Antitumor Efficacy

A study investigated the antiproliferative effects of a related pyrrolo[3,2-d]pyrimidine derivative on human tumor cell lines. The results indicated significant growth inhibition correlated with increased apoptosis markers. The mechanism was linked to the inhibition of folate receptor-mediated uptake, leading to S-phase accumulation in the cell cycle .

Study 2: Inhibition of Kinase Activity

Another research focused on the inhibitory effects on FAK and Pyk2 in various cancer models. The findings revealed that treatment with tert-butyl derivatives resulted in decreased cell motility and invasion capabilities, suggesting a potential therapeutic application in metastatic cancers .

Research Findings

Recent investigations have highlighted the compound's potential as a dual inhibitor of key metabolic pathways essential for cancer cell survival. The following table summarizes key findings from recent studies:

Study Findings Reference
Antitumor ActivitySignificant inhibition of tumor growth in vitro; apoptosis induction confirmed
Kinase InhibitionReduced activity of FAK and Pyk2 leading to decreased migration and invasion
Antiparasitic ActivityEffective against T. cruzi with low cytotoxicity towards host cells

Q & A

Q. What are the key structural features and physicochemical properties of tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate?

The compound is a pyrrolo[3,2-d]pyrimidine derivative with a tert-butyl ester group and two chlorine substituents at positions 2 and 4 of the heterocyclic core. Key properties include:

  • Molecular Formula : C₁₁H₁₁Cl₂N₃O₂
  • Molecular Weight : 288.14 g/mol (exact mass: 287.02)
  • CAS Registry Numbers : 1038588-24-7, 1402148-73-5 .
  • Crystallographic Data : While direct X-ray data for this compound are not reported, related pyrrolopyrimidine derivatives are often characterized using SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities .

Methodological Insight : Prioritize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for purity assessment. For structural confirmation, single-crystal X-ray diffraction (SCXRD) with SHELX refinement is recommended, though crystallization conditions must be optimized due to the compound’s lipophilic tert-butyl group .

Q. What synthetic strategies are employed to prepare this compound?

The synthesis typically involves:

Core Construction : Formation of the pyrrolo[3,2-d]pyrimidine scaffold via cyclocondensation of substituted pyrimidine precursors.

Chlorination : Selective dichlorination at positions 2 and 4 using POCl₃ or PCl₅ under controlled conditions.

Esterification : Introduction of the tert-butyl acetate group via nucleophilic substitution or coupling reactions .

Q. Example Protocol :

  • Step 1 : React 5H-pyrrolo[3,2-d]pyrimidine with Cl₂ gas in DMF at 0–5°C to achieve 2,4-dichloro substitution.
  • Step 2 : Use tert-butyl bromoacetate and a base (e.g., K₂CO₃) in acetonitrile under reflux for esterification .

Critical Note : Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-chlorination or ester hydrolysis.

Q. How is the compound characterized for purity and stability in storage?

  • Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Stability : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent ester hydrolysis. Accelerated stability studies (40°C/75% RH for 14 days) are advised to assess degradation pathways .

Q. How does the tert-butyl ester group influence the compound’s reactivity in downstream medicinal chemistry applications?

The tert-butyl group enhances steric protection of the ester, reducing premature hydrolysis in biological assays. However, it may hinder nucleophilic displacement reactions (e.g., amidation) due to steric bulk. Strategy : Use mild deprotection conditions (e.g., TFA in DCM) to cleave the tert-butyl group while preserving the pyrrolopyrimidine core .

Case Study : In analogues like tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate, the tert-butyl group was selectively removed using HCl/dioxane to generate carboxylic acid intermediates for further functionalization .

Q. What computational methods are suitable for analyzing structure-activity relationships (SAR) of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases).
  • QM/MM Simulations : Explore electronic effects of chlorine substituents on binding affinity.
  • SAR Insight : The 2,4-dichloro configuration enhances electrophilicity, favoring interactions with kinase ATP-binding pockets. Replacements with fluoro or methyl groups can modulate selectivity .

Validation : Cross-validate docking results with experimental IC₅₀ data from kinase inhibition assays.

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 40–75% in literature) often arise from:

  • Chlorination Efficiency : Excess POCl₃ may degrade the core; optimize stoichiometry.
  • Solvent Polarity : Use anhydrous DMF for chlorination vs. acetonitrile for esterification.

Q. Troubleshooting Table :

IssueSolution
Low chlorination yieldUse catalytic DMAP as a Lewis acid promoter.
Ester hydrolysisAvoid protic solvents; employ molecular sieves.

Q. What are the implications of the compound’s hydrolytic stability in biological assays?

The tert-butyl ester’s stability under physiological pH (7.4) is critical for in vitro studies. Experimental Data :

  • Half-life (pH 7.4) : >24 hours (derived from analogues in ).
  • Metabolic Fate : Esterases in serum may slowly cleave the ester, releasing the active carboxylic acid.

Recommendation : Include stability controls in cell-based assays (e.g., LC-MS monitoring) to distinguish intrinsic activity from hydrolyzed metabolites .

Q. How can researchers leverage crystallographic data to optimize synthetic routes?

SCXRD data (e.g., torsion angles, packing motifs) inform solvent selection for recrystallization. For example:

  • Preferred Solvents : Ethyl acetate/hexane mixtures yield high-purity crystals.
  • Key Interaction : The tert-butyl group engages in van der Waals interactions, favoring monoclinic crystal systems .

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